7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings fused together. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including potential applications as an anti-inflammatory and antimicrobial agent. The compound's molecular formula is , and it features a difluoromethyl group that enhances its biological activity.
The compound can be synthesized through various chemical pathways, which have been extensively studied in the literature. Research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to explore their biological activities and structural modifications.
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological activities. It is classified as a carboxylic acid due to the presence of a carboxyl functional group in its structure.
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves several key methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as chromatography may be employed for product purification.
The molecular structure of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused ring system consisting of a pyrazole and pyrimidine moiety. The difluoromethyl group at the 7-position contributes to its unique properties.
The structure can be visualized using various chemical drawing software tools that allow for three-dimensional modeling to better understand its spatial orientation.
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid participates in various chemical reactions that can modify its structure or enhance its biological activity:
The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethyl group, which can enhance electrophilicity at adjacent positions on the aromatic rings.
The mechanism of action for compounds in this class often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies have shown that alterations in substituents can significantly affect the potency and selectivity of these compounds against aldose reductase and other targets.
The physical properties of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:
This compound is characterized by:
Relevant analyses include spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity.
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has potential applications in various fields:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential.
The systematic naming of pyrazolo[1,5-a]pyrimidine derivatives follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the bicyclic system is numbered with the pyrazole nitrogen at position 1 and the bridgehead carbon at position 5a. The compound 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Registry Number: 1160246-20-7) precisely describes the core scaffold with specific substituents: a difluoromethyl group (-CF₂H) at position 7 and a carboxylic acid (-COOH) at position 6. This structural arrangement creates a multifunctional molecule exhibiting both electron-withdrawing characteristics (from the difluoromethyl group) and hydrogen-bonding/hydrophilic properties (from the carboxylic acid). The molecular formula is C₈H₅F₂N₃O₂, with a molecular weight of 213.14 g/mol [2] [4] [6].
The molecular structure exhibits significant polarity and planarity, favoring interactions in biological environments. The carboxylic acid at C6 provides a site for salt formation, derivatization (e.g., amide formation), or direct participation in target binding via electrostatic interactions or hydrogen bonding. The difluoromethyl group at C7 significantly alters electronic distribution within the π-conjugated system. Its position adjacent to the electron-deficient pyrimidine nitrogen further enhances the electron-withdrawing nature of the substituent. Key structural identifiers are consolidated below:
Table 1: Structural and Chemical Identifiers of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Property | Value/Descriptor | Source/Reference |
---|---|---|
Systematic IUPAC Name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | [4] [9] |
CAS Registry Number | 1160246-20-7 | [6] [9] |
Molecular Formula | C₈H₅F₂N₃O₂ | [2] [4] |
Molecular Weight | 213.14 g/mol | [6] |
SMILES | O=C(O)C=1C=NC2=CC=NN2C1C(F)F | [7] [9] |
InChI Key | DHJIMIJRRHBMOJ-UHFFFAOYSA-N | [4] [9] |
Purity Specifications | Typically ≥ 95% (Commercial suppliers) | [4] [9] |
The strategic incorporation of fluorine atoms and fluorinated groups, particularly the difluoromethyl (-CF₂H) moiety, has become a pivotal tactic in modern medicinal chemistry for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. Within the pyrazolo[1,5-a]pyrimidine scaffold, the attachment of a difluoromethyl group at position 7 confers several critical advantages:
Table 2: Comparative Impact of Substituents at Position 7 on Pyrazolo[1,5-a]pyrimidine Properties
Substituent (R) at C7 | Relative Lipophilicity (↑) | Metabolic Stability (↑) | Electronic Effect | Common Rationale for Use |
---|---|---|---|---|
-H | Low | Low | Neutral | Baseline, unsubstituted core |
-CH₃ (Methyl) | Moderate ↑ | Low (Susceptible to oxidation) | Weakly Donating | Simple lipophilic group |
-CF₃ (Trifluoromethyl) | High ↑↑ | High ↑↑ | Strong Withdrawing | High lipophilicity & stability; common in drugs |
-CF₂H (Difluoromethyl) | High ↑↑ | High ↑↑ | Strong Withdrawing | Balance of lipophilicity, stability, & H-bond potential |
-OH (Hydroxyl) | Low ↓ | Variable | Withdrawing | H-bonding, polarity, metabolic conjugation site |
-Cl (Chloro) | Moderate ↑ | Moderate ↑ | Withdrawing | Lipophilicity, steric bulk, stability |
The development of carboxylic acid-functionalized pyrazolo[1,5-a]pyrimidines reflects broader trends in heterocyclic and medicinal chemistry, driven by the quest for novel bioactive scaffolds and improved synthetic methodologies. Early research focused primarily on synthesizing the core structure using readily available precursors like 5-aminopyrazoles and 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters, β-diketones) or their equivalents (e.g., enaminones, unsaturated carbonyls) under thermal or acidic conditions [5] [10]. These methods often yielded compounds substituted with esters or ketones at C6, which could be hydrolyzed to the corresponding carboxylic acids. However, early examples lacked the strategic incorporation of fluorinated groups like difluoromethyl at C7.
A significant advancement occurred with the recognition of the pyrazolo[1,5-a]pyrimidine core as a "privileged scaffold" – a structure capable of providing high-affinity ligands for diverse biological targets. Landmark drugs like the anxiolytic Zaleplon and the sedative Indiplon, while not carboxylic acid derivatives themselves, validated the therapeutic potential of the scaffold and spurred interest in functionalized variants [5] [8]. The introduction of carboxylic acid functionality marked a strategic shift towards enhancing target interaction potential and physicochemical tuning. The carboxylic acid group serves multiple purposes: acting as a zinc-binding group (ZBG) crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs), providing a handle for forming salts to improve solubility, enabling conjugation (e.g., peptide coupling for prodrugs or targeted delivery), and participating in critical hydrogen bonding or ionic interactions within enzyme active sites [1] [3] [5].
The specific integration of the difluoromethyl group at C7 alongside the carboxylic acid at C6 represents a more recent refinement, driven by rational drug design principles. The seminal work highlighted in the search results [1] [3] demonstrates this evolution. Researchers systematically designed and synthesized a series of pyrazolo[1,5-a]pyrimidines bearing sulfonamide groups (known CA inhibitors) on one part of the molecule and explored various "tail" functionalities, including the pyrazolo[1,5-a]pyrimidine core substituted with carboxylic acids. Compound 7a from this study, while structurally distinct from 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, exemplifies the scaffold's application in CA inhibition, showing potent and selective inhibition (KI in nM range) against key isoforms like hCA II, IX, and XII [1] [3]. The presence of the carboxylic acid in such derivatives is crucial for binding and potency. Concurrently, the synthetic accessibility of the 7-(difluoromethyl)-6-carboxylic acid derivative, evidenced by its commercial availability from suppliers like Enamine and Fluorochem [4] [6] [9], underscores its established role as a versatile building block. Modern synthetic routes, potentially involving fluorinated building blocks like ethyl 4,4-difluoro-3-oxobutanoate or similar, or post-functionalization of pre-formed cores, allow efficient access to this specific molecular architecture [9] [10].
The historical trajectory thus reveals a progression: from fundamental core synthesis → recognition as a privileged scaffold → targeted introduction of ionizable/highly interactive groups (carboxylic acid) → strategic incorporation of pharmacokinetic enhancers (difluoromethyl group) → application in rational inhibitor design (e.g., against CAs, kinases). 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid embodies this advanced stage, combining a critical pharmacophoric element (COOH) with a pharmacokinetic modifier (-CF₂H) on a validated bioactive core.
Table 3: Key Milestones in Pyrazolo[1,5-a]pyrimidine Carboxylic Acid Development
Era/Approach | Key Developments | Significance | Source Insight |
---|---|---|---|
Early Synthesis (Pre-1980s) | Cyclocondensation of 5-aminopyrazoles with β-dicarbonyls/enaminones. Yields esters/ketones at C6. | Established core synthetic routes. Carboxylic acids accessible via hydrolysis. | [5] [10] |
Recognition as Privileged Scaffold (1980s-2000s) | Drugs like Zaleplon, Indiplon reach market. Focus on non-acid derivatives (e.g., amides, ketones). | Validated therapeutic potential of PP core for CNS targets. Spurred broader exploration. | [5] [8] [10] |
Carboxylic Acid Functionalization (1990s-Present) | Targeted synthesis of C6-carboxylic acid derivatives. Use as zinc-binding groups (CA inhibitors), solubility modifiers, conjugation handles. | Enhanced target interaction capability (H-bonding, ionic bonds). Improved physicochemical tuning. | [1] [3] [5] |
Rational Design with Fluorination (2000s-Present) | Strategic incorporation of -CF₃/-CF₂H at C7 alongside C6-COOH. Use of fluorinated synthons. Commercial availability. | Optimized balance of target potency (COOH), lipophilicity, metabolic stability (-CF₂H). Versatile building block. | [1] [4] [6] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5